molecular formula C13H12N2O B1266236 2-Aminobenzanilide CAS No. 4424-17-3

2-Aminobenzanilide

Cat. No. B1266236
CAS RN: 4424-17-3
M. Wt: 212.25 g/mol
InChI Key: FDPVTENMNDHFNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Aminobenzanilide and its derivatives often involves the reaction of anilines with appropriate reagents. For example, a series of 2- and 3-aminobenzanilides can be prepared from ring-alkylated anilines, highlighting the compound's versatility in chemical synthesis and its anticonvulsant activity in medical research (Clark, Lin, & Sansom, 1986). Additionally, the synthesis of 2-aminobenzothiazoles from anilines showcases a method of expanding the chemical framework of 2-Aminobenzanilide for further applications (Neo, Carrillo, & Marcos, 2011).

Molecular Structure Analysis

The molecular structure of 2-Aminobenzanilide derivatives plays a crucial role in their chemical reactivity and biological activity. The stereochemistry of N-methylbenzanilide, closely related to 2-Aminobenzanilide, demonstrates the importance of amide bond configuration in determining the compound's physical and chemical properties (Itai et al., 1989).

Chemical Reactions and Properties

2-Aminobenzanilide participates in various chemical reactions, demonstrating its chemical properties and reactivity. The synthesis of 2-aminobenzothiazoles illustrates the compound's ability to undergo cyclization and other transformations, leading to a wide range of derivatives with potential pharmaceutical applications (Xu, Li, Zhang, & Fan, 2017).

Scientific Research Applications

Anticonvulsant Activity

Research indicates that 2-Aminobenzanilide derivatives have been studied for their anticonvulsant activity. A study involving 2- and 3-aminobenzanilides, derived from ring-alkylated anilines, showed significant effects against seizures in mice induced by maximal electroshock (MES) and pentylenetetrazole. These compounds were evaluated for their potential as anticonvulsants, showing promise in comparison to established drugs like phenobarbital and phenytoin (Clark, Lin, & Sansom, 1986).

Kinetics and Mechanism Studies

Studies have also focused on the kinetics and mechanisms of reactions involving 2-Aminobenzanilide. Research on the hydrolysis of 2'-aminobenzanilide in aqueous sulfuric acid solutions has provided insights into the rate constants and basicity constants of these reactions, contributing to the understanding of the chemical behavior of benzanilides (Shchel'tsyn & Vinnik, 1982).

Antitumor Properties

The antitumor properties of benzothiazoles, including 2-Aminobenzanilide derivatives, have been studied extensively. Investigations have shown that these compounds exhibit potent cytotoxicity in vitro in human breast cancer cell lines. The development of fluorinated 2-(4-aminophenyl)benzothiazoles and their efficacy against various cancer cell lines highlight the potential therapeutic applications of these compounds in cancer treatment (Hutchinson et al., 2001).

Antibacterial Screening

New heterocyclic derivatives of 1-aminoanthraquinone bearing 2-aminobenzothiazole moieties have been synthesized and evaluated for their antibacterial activity. The effectiveness of these compounds against both Gram-positive and Gram-negative bacteria has been explored, providing insights into their potential as antimicrobial agents (Khan, Essa, & Al-Majidi, 2016).

HDAC Inhibition

2-Aminobenzanilide derivatives have been studied as potent and selective histone deacetylase (HDAC) inhibitors, which are crucial in the regulation of epigenetic modifications. These compounds, linked to α-amino acid amides, arenes, and heteroarenes, have shown inhibitory effects on HDACs, making them potential candidates for treating cancers where HDACs are overexpressed (Stolfa et al., 2012).

Safety And Hazards

2-Aminobenzanilide is harmful to aquatic life with long-lasting effects . It’s recommended to avoid release to the environment and dispose of the contents/container to an approved waste disposal plant . Personal protective equipment should be used when handling this compound .

properties

IUPAC Name

2-amino-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPVTENMNDHFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196076
Record name Benzamide, 2-amino-N-phenyl-
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Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Aminobenzanilide

CAS RN

4424-17-3
Record name 2-Amino-N-phenylbenzamide
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Record name Benzamide, 2-amino-N-phenyl-
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Record name 2-Aminobenzanilide
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Record name Benzamide, 2-amino-N-phenyl-
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Record name 2-aminobenzanilide
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Synthesis routes and methods I

Procedure details

9.6 g (0.4 mol) Magnesium, 0.1 g iodine and 180 ml anhydrous (sodium dried) diethyl ether were placed in a 2 liter flask equipped with magnetic stirrer, condenser, dropping funnel containing 62.4 g (0.4 mol) ethyl iodide and drying (CaCl2) tubes. The ethyl iodide was added dropwise slowly until the reaction started. The magnetic stirrer was then started and the remaining ethyl iodide added over a period of about 3/4 hr. It was not found necessary to apply external cooling. Stirring was continued for a further 1/2 hr at ambient temperature to ensure completion of reaction. To the resulting solution 18.6 g (0.2 mol) of aniline were added dropwise over a period of about 1/2 hr. and stirring was again continued at ambient temperature for a further 1/2 hr. To this mixture 15.1 g (0.1 mol) methyl 2-aminobenzoate were added dropwise over a period of about 1/2 hr. The reaction mixture became relatively viscous (a quantity e.g. 80 ml anhydrous diethyl ether can be added to this mixture and the stirring can be supplemented by manual agitation). Stirring, or manual agitation, was continued for about one hour. A saturated aqueous solution of ammonium chloride was then added to quench the reaction, about 300 to 350 ml is usually adequate. This mixture was thoroughly stirred and the aqueous and organic phases were separated. The aqueous phase was washed with fresh diethyl ether (ca 100 ml.) and the ethereal solutions were combined, washed with water and dried over anhydrous magnesium sulphate. The intermediate, 2-amino-N-phenylbenzamide was isolated by evaporating off the ether solvent. This crude 2-amino-N-phenylbenzamide (21 g; 0.1 mol; 99% theory based on methyl 2-aminobenzoate) had a melting point of 95° C. 10.6 g (0.05 mol) of the 2-amino-N-phenylbenzamide and 7.46 g (0.05 mol) of 4-dimethylaminobenzaldehyde were heated under reflux in 100 ml ethanol for 5 hrs. The reaction mixture was allowed to cool and the product slowly crystallised out. The crystals were filtered off to give 13 g (0.038 mol; 76% theory) of a pale yellow solid. The title compound, recrystyallised from methanol, had a melting point of 195° C. The IR and NMR spectra of this purified product were taken, as described above. The compound was also imaged onto CF paper to give an intense yellow-gold colour. The UV-visible reflectance spectrum of this colouration was measured. The results of spectral analysis were as follows:
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step Two
Quantity
18.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
15.1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 2-nitro-N-phenylbenzamide (5 g; 20.7 mmol; 1 equiv.) in MeOH (65 mL) was added palladium on charcoal (550 mg) and decaborane (757 mg; 6.2 mmol; 0.3 equiv.) at room temperature. The mixture was heated at 60° C. for 6 hours, filtered over celite, washed with AcOEt and evaporated to give 2-amino-N-phenylbenzamide as brown solid (4.2 g; 96%) which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
757 mg
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
550 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Isatoic anhydride (130 g) and aniline (700 ml) were heated to 140°, cooled, poured into 20 liters of water and filtered. The solid was extracted with 4 liters of 1.25N HCl and filtered. The filtrate was washed with ether, made alkaline with 2.5N NaOH and filtered. The solid was treated with ether and water to give 120 g product.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Name
Quantity
20 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
DA Stolfa, A Stefanachi, JM Gajer, A Nebbioso… - …, 2012 - Wiley Online Library
… coordinates of HDLP docked with 2-aminobenzanilide derivatives revealed the presence of … thienyl at the 4-position of the 2-aminobenzanilide moiety resulted in a significant increase in …
SD Dindulkar, J Oh, VM Arole, YT Jeong - Comptes Rendus Chimie, 2014 - Elsevier
… A practically expeditious protocol has been developed for the cascade synthesis of 2,3-dihydroquinazolin-4(1H)-ones via the condensation of 2-aminobenzamide/2-aminobenzanilide …
Number of citations: 19 www.sciencedirect.com
FE SHEIBLEY - The Journal of Organic Chemistry, 1952 - ACS Publications
… 5,7-Dibromoisatoic anhydride and aniline react incompletely in an aqueous medium to give 3,5-dibromo-2-aminobenzanilide and 3-phenyl-6,8-dibromobenzoylene urea. …
Number of citations: 5 pubs.acs.org
G Dayakar, P Lingaiah - 1996 - nopr.niscpr.res.in
Complexes of Rh(lll) with 2-(acetylamino)benzoic acid, 2-(benzoylamino)benzoic acid, 2-(2-aminobenzoylamino )benzoic acid. 2-(aminobenzanilide), 2-(aminocarbonyl) benzoic acid, 2…
Number of citations: 0 nopr.niscpr.res.in
L Rajaka, NR Penumati, K Nagaiah… - Synthetic …, 2015 - Taylor & Francis
… At the outset, we carried out the cyclocondensation reaction between 2-aminobenzanilide (1a) … Cyclocondensation reaction of 2-aminobenzanilide with benzaldehyde under different …
Number of citations: 17 www.tandfonline.com
V Ravindar, SJ Swamy, S Srihari, P Lingaiah - Polyhedron, 1985 - Elsevier
… )benzoic acid, 2-[(phenylamino)carbonyl]benzoic acid, 2-[(1-naphthalenylamino)carbonyl]benzoic acid, 2-[(2-aminophenylamino)carbonyl]benzoic acid, 2-aminobenzanilide, 2(…
Number of citations: 68 www.sciencedirect.com
D Gade, B Gubba, R Vadde, L Puri - Transition Metal Chemistry, 1987 - Springer
… )benzoic acid, 2-[2-aminobenzoylamino] benzoic acid, 2-[aminocarbonyl]benzoic acid, 2-[(phenylamino)carbonyl]benzoic acid, 2-[aminobenzoyl]benzoic acid and 2aminobenzanilide …
Number of citations: 10 link.springer.com
KM Button, RA Gossage, HA Jenkins… - Journal of …, 2010 - Wiley Online Library
… Contamination of 2 by its ring opened precursor (2′-hydroxy-2-aminobenzanilide: 3) can lead to the isolation of analytically “pure” material in an oil-like form. Caution is likewise …
Number of citations: 1 onlinelibrary.wiley.com
VK Shchel'tsyn, MI Vinnik - Bulletin of the Academy of Sciences of the …, 1982 - Springer
… According to [4], the limiting stage of the hydrolysis of 2'-aminobenzanilide in 40-58% H2SO~ is the interaction of a hydrated proton with the nonprotonated amide group of this …
Number of citations: 3 link.springer.com
G Dayakar, P Lingaiah - Asian Journal of Chemistry, 1997 - osti.gov
Ru(III) complexes of a few amide group ligands such as 2-(acetylamino)benzoic acid, 2-(benzoylamino) benzoic acid, 2-(2-aminobenzoylamino)benzoic acid, 2-(aminobenzanilide), 2-(…
Number of citations: 4 www.osti.gov

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